1-(3-METHYLPIPERIDINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE
Overview
Description
1-(3-METHYLPIPERIDINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE is an organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-METHYLPIPERIDINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE typically involves the following steps:
Formation of the piperidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the naphthyloxy group: This step involves the reaction of a naphthol derivative with an appropriate electrophile, such as an alkyl halide, under basic conditions.
Formation of the ethanone linkage: This can be done through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. Common techniques include:
Catalytic hydrogenation: For the reduction of intermediates.
Distillation and crystallization: For purification of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-METHYLPIPERIDINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: As an intermediate in organic synthesis.
Biology: As a probe for studying biological pathways.
Medicine: Potential use in the development of pharmaceuticals, particularly as a precursor for drug molecules.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(3-METHYLPIPERIDINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE would depend on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved would be specific to the compound’s structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-METHYLPIPERIDINO)-2-(2-NAPHTHYLOXY)-1-PROPANONE
- 1-(3-METHYLPIPERIDINO)-2-(2-NAPHTHYLOXY)-1-BUTANONE
Uniqueness
1-(3-METHYLPIPERIDINO)-2-(2-NAPHTHYLOXY)-1-ETHANONE may have unique properties such as specific binding affinities, reactivity, or stability compared to its analogs. These differences can be attributed to variations in the length of the carbon chain or the presence of different substituents.
Properties
IUPAC Name |
1-(3-methylpiperidin-1-yl)-2-naphthalen-2-yloxyethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14-5-4-10-19(12-14)18(20)13-21-17-9-8-15-6-2-3-7-16(15)11-17/h2-3,6-9,11,14H,4-5,10,12-13H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AKXJHEZKVGWZBU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C(=O)COC2=CC3=CC=CC=C3C=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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